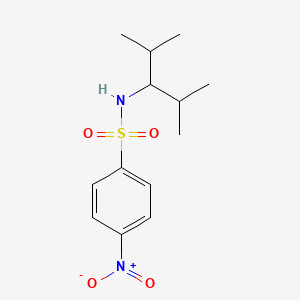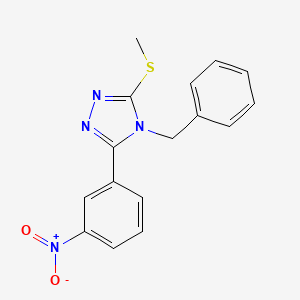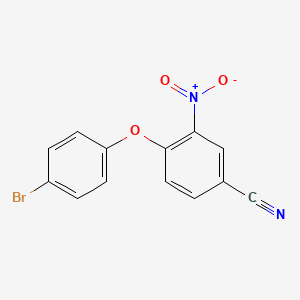![molecular formula C18H14N4 B5777838 2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5777838.png)
2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mechanism of Action
The mechanism of action of 2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine is not fully understood, but it is believed to interact with various biological targets. This compound has been found to inhibit the activity of protein kinases, which play a critical role in cancer development and progression. Additionally, this compound has been found to modulate the activity of neurotransmitter receptors, which are involved in various neurological disorders.
Biochemical and Physiological Effects:
2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the activity of protein kinases, which play a critical role in cancer development and progression. Additionally, this compound has been found to modulate the activity of neurotransmitter receptors, which are involved in various neurological disorders. This compound has also been found to exhibit anti-inflammatory activity, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its ability to interact with various biological targets. This makes it a valuable tool for investigating various biological processes. Additionally, the synthesis of this compound has been optimized to improve its purity and yield, making it more accessible for scientific research applications. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are several future directions for research on 2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine. One area of research is the development of this compound as a therapeutic agent for cancer and neurological disorders. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential interactions with other biological targets. Finally, the synthesis of this compound can be further optimized to improve its yield and purity, making it more accessible for scientific research applications.
Synthesis Methods
The synthesis of 2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine involves the reaction of 2-aminopyrazole with ethyl acetoacetate, followed by the condensation of the resulting product with 3-pyridinecarboxaldehyde and phenylhydrazine. This reaction yields the desired compound in moderate to high yields. The synthesis of this compound has been optimized to improve its purity and yield, making it more accessible for scientific research applications.
Scientific Research Applications
2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine has been found to have various scientific research applications due to its ability to interact with various biological targets. This compound has been used to investigate the role of protein kinases in cancer, the regulation of inflammation, and the modulation of neurotransmitter receptors. Additionally, this compound has been used as a tool for drug discovery, as it has been found to exhibit promising activity against various disease targets.
properties
IUPAC Name |
2-methyl-3-phenyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-13-17(14-6-3-2-4-7-14)18-20-11-9-16(22(18)21-13)15-8-5-10-19-12-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHJWRIAKFQKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-cyclohexylpropanamide](/img/structure/B5777771.png)

![1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone](/img/structure/B5777783.png)



![4-methyl-2-[(3-quinolinylamino)methyl]phenol](/img/structure/B5777824.png)
![1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B5777826.png)

![8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5777833.png)
![2-(4-ethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777835.png)
![N-allyl-2-(4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777846.png)
![2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5777856.png)
